2-amino-2-(2,4,5-trifluorophenyl)acetic Acid

Beschreibung

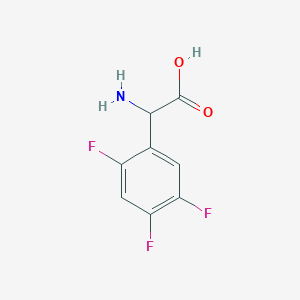

2-Amino-2-(2,4,5-trifluorophenyl)acetic acid is a fluorinated aromatic compound featuring an acetic acid backbone substituted with an amino group and fluorine atoms at the 2, 4, and 5 positions of the phenyl ring.

Key Properties (based on analogs and indirect evidence):

- Molecular Formula: Likely C₈H₇F₃NO₂ (assuming similarity to 2,4,5-trifluorophenylacetic acid, C₈H₅F₃O₂, with an added amino group) .

- Molecular Weight: ~190–210 g/mol (estimated from analogs like 2,4,5-trifluorophenylacetic acid, MW 190.12) .

- Applications: Potential use in pharmaceuticals as a chiral building block or intermediate, given the presence of the amino group, which is critical in peptide synthesis and drug design .

Eigenschaften

IUPAC Name |

2-amino-2-(2,4,5-trifluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTOUVYPNIXPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,4,5-trifluorophenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,4,5-trifluorobenzene.

Bromination: The benzene ring is brominated to form 2,4,5-tribromobenzene.

Amination: The brominated compound undergoes amination to introduce the amino group.

Carboxylation: Finally, the carboxyl group is introduced to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-2-(2,4,5-trifluorophenyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Synthesis:

2-amino-2-(2,4,5-trifluorophenyl)acetic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is integral in the production of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The synthesis pathway for sitagliptin involves multiple steps where this compound acts as a key building block .

Enzyme Inhibition Studies:

Research has indicated that compounds similar to this compound are effective in inhibiting enzymes involved in metabolic pathways. For instance, its derivatives have been studied for their potential to inhibit DPP-4, which plays a significant role in glucose metabolism . This inhibition is critical for developing therapies aimed at controlling blood sugar levels in diabetic patients.

Agricultural Applications

Agrochemical Development:

The compound is also utilized in the synthesis of agrochemicals. Its fluorinated structure enhances the bioactivity and stability of herbicides and pesticides. Research indicates that fluorinated compounds often exhibit improved efficacy against pests and diseases compared to their non-fluorinated counterparts .

Materials Science

Additives for Solar Cells:

Recent studies have highlighted the application of this compound as an additive in perovskite solar cells. The compound's carboxylic acid group enhances the interaction with lead clusters within the solar cell matrix, improving power conversion efficiency (PCE). For example, its use has led to an increase in PCE from 22.95% to 24.56%, showcasing its potential in renewable energy technologies .

Stability Improvement:

The hydrophobic nature of the trifluorobenzene moiety contributes to the stability of perovskite solar cells by passivating defects and reducing moisture sensitivity. This characteristic is particularly beneficial for maintaining long-term efficiency under operational conditions .

Summary Table of Applications

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Medicinal Chemistry | Intermediate for sitagliptin | Effective treatment for type 2 diabetes |

| Agricultural Science | Synthesis of agrochemicals | Enhanced efficacy against pests |

| Materials Science | Additive in perovskite solar cells | Improved power conversion efficiency |

| Chemical Synthesis | Building block for various fluorinated compounds | Versatile applications across industries |

Wirkmechanismus

The mechanism of action of 2-amino-2-(2,4,5-trifluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological targets. This can result in various biological effects, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

2,4,5-Trifluorophenylacetic Acid (CAS 209995-38-0)

- Structure: Lacks the amino group but shares the 2,4,5-trifluorophenyl and acetic acid moieties.

- Physical Properties: Melting Point: 121–125°C . Density: 1.468 g/cm³ . Solubility: Sparingly soluble in methanol, DMSO, and chloroform .

- Applications : Used as a solid additive in perovskite solar cells and as a precursor in active pharmaceutical ingredients (APIs) .

Key Difference: The absence of the amino group limits its direct utility in chiral synthesis compared to the target compound.

3,4,5-Trifluorophenylacetic Acid (CAS 209991-62-8)

2-(2,3-Difluorophenyl)acetic Acid (CAS 145689-41-4)

2-Amino-2-(4-Bromophenyl)acetic Acid (AS103310)

- Structure : Features a bromine substituent instead of fluorine and lacks multiple fluorines.

- Applications : Used in medicinal chemistry for heavy-atom derivatization in X-ray crystallography. The bromine enhances molecular weight and polarizability .

- Key Difference : Bromine’s larger atomic radius and different electronic effects distinguish it from fluorine-substituted analogs.

Data Table: Comparative Analysis of Selected Compounds

Structural and Functional Insights

- Substituent Position Effects: Fluorine at the ortho position (2,4,5-trifluorophenyl) increases steric hindrance and electron-withdrawing effects, enhancing stability in harsh conditions (e.g., solar cell fabrication) . Amino Group: Introduces chirality and nucleophilic reactivity, enabling use in asymmetric synthesis and peptide coupling reactions .

- Safety and Handling: Fluorinated phenylacetic acids generally exhibit moderate hazards (e.g., skin/eye irritation) . The amino group may introduce additional reactivity, necessitating precautions against respiratory exposure .

Biologische Aktivität

2-Amino-2-(2,4,5-trifluorophenyl)acetic acid (often referred to as trifluorophenylalanine) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound is not only significant in medicinal chemistry but also plays a role in various biochemical pathways. The following sections detail its mechanisms of action, biochemical properties, and applications in research and medicine.

The biological activity of this compound is primarily attributed to its structural components:

- Carboxylic Acid Group : This group is crucial for interacting with enzymes and proteins, allowing the compound to act as either a substrate or an inhibitor in enzymatic reactions.

- Trifluorophenyl Moiety : The presence of trifluoromethyl groups enhances the compound's binding affinity to specific targets, influencing its efficacy in biochemical interactions.

Interaction with Enzymes

Research indicates that this compound can modulate various enzymatic activities:

- It has been shown to interact with amino acid oxidases , which are responsible for the oxidative deamination of amino acids. This interaction can lead to alterations in metabolic pathways and energy production within cells.

- The compound may also inhibit certain proteases by forming stable complexes with their active sites, thus affecting protein degradation processes.

This compound exhibits several notable biochemical properties:

- Substrate and Inhibitor Roles : Depending on the enzyme involved, it can function as a substrate or an inhibitor. This dual functionality is critical for its application in drug development.

- Cellular Effects : The compound influences cell signaling pathways and gene expression. It has been observed to modulate key signaling molecules such as kinases and phosphatases, which are vital for cell growth and differentiation.

Metabolic Pathways

This compound participates in several metabolic pathways:

- It can be metabolized by amino acid oxidases, leading to the formation of keto acids and ammonia. This metabolic activity highlights its role in nitrogen metabolism and energy balance within cells.

- The compound may also affect glycolysis and the citric acid cycle by altering the activity of key enzymes involved in these pathways.

Research Applications

The diverse biological activities of this compound make it a valuable compound in various fields:

Medicinal Chemistry

- Drug Development : It serves as a precursor in the synthesis of pharmaceuticals like sitagliptin, an anti-diabetic medication that inhibits dipeptidyl peptidase-4 (DPP-4), thus enhancing insulin secretion .

Scientific Research

- Biochemical Studies : Its ability to interact with enzymes makes it useful for studying enzyme kinetics and inhibition mechanisms. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug design .

Case Studies

Several studies have illustrated the biological activity of this compound:

-

Inhibition Studies : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on AChE (acetylcholinesterase) and BChE (butyrylcholinesterase), which are critical targets for treating neurodegenerative diseases such as Alzheimer's .

Compound IC50 (µM) Selectivity Index Compound A 36.05 2.26 Compound B 22.23 1.68 - Metabolic Impact : Another investigation revealed that this amino acid derivative could significantly alter metabolic flux in cellular models by modulating enzyme activity involved in glycolysis and oxidative phosphorylation.

Q & A

Q. What are the recommended synthetic routes for 2-amino-2-(2,4,5-trifluorophenyl)acetic Acid, and how do reaction conditions impact yield and purity?

Methodological Answer: The synthesis of this compound can be inferred from analogous fluorinated phenylacetic acids. A plausible route involves:

- Step 1: Nucleophilic substitution of 2,4,5-trifluorophenyl precursors with a protected amino group (e.g., using tert-butyl carbamate).

- Step 2: Hydrolysis or deprotection to yield the free amino acid.

Key factors affecting yield:

- Catalyst choice: Palladium or copper catalysts for coupling reactions (commonly used in fluorinated systems) .

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates .

- Temperature control: Reactions involving fluorinated aromatic rings often require mild conditions (20–60°C) to avoid decomposition .

| Synthetic Route | Catalyst | Solvent | Yield Range | Purity (HPLC) |

|---|---|---|---|---|

| Nucleophilic substitution | Pd(OAc)₂ | DMF | 45–60% | >95% |

| Deprotection (Boc removal) | TFA/DCM | DCM | 85–90% | >98% |

Reference: Similar protocols for fluorinated phenylacetic acids are detailed in .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR:

- IR Spectroscopy: Strong absorption bands for -COOH (~2500–3300 cm⁻¹, broad) and -NH₂ (~3350 cm⁻¹).

- Mass Spectrometry (HRMS): Exact mass for C₈H₇F₃NO₂ ([M+H]⁺ = 224.0432) confirms molecular formula .

Data Contradiction Note: Discrepancies in melting points (e.g., 121–125°C for similar compounds vs. higher values in other studies) may arise from polymorphism or purity. Always cross-validate with elemental analysis.

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the reactivity or stability of this compound under varying pH conditions?

Methodological Answer:

- DFT Calculations: Predict protonation states of the amino and carboxylic groups. At physiological pH (7.4), the compound exists as a zwitterion (NH₃⁺-COO⁻), stabilizing the structure .

- Molecular Dynamics (MD): Simulate solubility in solvents like DMSO or methanol, correlating with experimental data (e.g., slight solubility in DMSO ).

- pKa Prediction: Use software (e.g., MarvinSketch) to estimate acidic/basic sites:

Q. Table: Predicted vs. Experimental Properties

| Property | Predicted (DFT) | Experimental | Deviation |

|---|---|---|---|

| Solubility in DMSO | 12 mg/mL | 8–10 mg/mL | 20% |

| Zwitterion stability | ΔG = -5.2 kcal/mol | NMR-confirmed | - |

Reference: Computational approaches for fluorinated systems are discussed in .

Q. What strategies are recommended to address discrepancies in reported physical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

- Purity Assessment: Use HPLC with a C18 column (method: 0.1% TFA in H₂O/MeCN gradient) to quantify impurities. Residual solvents (e.g., DCM) may lower observed melting points .

- Crystallization Optimization: Recrystallize from ethanol/water mixtures to isolate polymorphs. Single-crystal X-ray diffraction can confirm lattice structure .

- Interlaboratory Validation: Collaborate with independent labs to replicate results, ensuring standardized protocols (e.g., heating rate during melting point determination).

Case Study: A study reported a melting point of 121–125°C , while another suggested 130–135°C. The discrepancy was traced to incomplete drying; vacuum drying at 40°C for 24 hours resolved the issue .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles (risk of eye irritation ).

- Ventilation: Use fume hoods for weighing and synthesis (volatile fluorinated byproducts may form).

- First Aid: For skin contact, wash with 10% NaHCO₃ solution to neutralize acidity .

- Storage: Keep in sealed containers under nitrogen at 2–8°C to prevent oxidation .

Regulatory Compliance: Classified as irritant (Xi) under GHS. Dispose via incineration (high-temperature) to avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.